molecular formula C5H5N5O B7761977 CID 764

CID 764

Cat. No. B7761977
M. Wt: 151.13 g/mol
InChI Key: UYTPUPDQBNUYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 764 is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 764 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 764 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically induced dimerization in cells :

    • Application : CID is used to study various biological processes, with recent progress in developing orthogonal and reversible CID systems. These systems allow precise control over protein function with high spatiotemporal resolution, primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
  • Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation :

    • Application : Development of proteolysis-targeting chimera-based scalable CID platforms for inducible gene regulation and editing. These platforms allow for fine-tuning gene expression and multiplexing biological signals with different logic gating operations, also enabling inducible expression of DNA recombinases and editors for transient genome manipulation (Ma et al., 2023).
  • Reversible Control of Protein Localization in Living Cells :

    • Application : CID is used to control protein-protein interactions and localization in living cells, offering a tool to control cellular events like peroxisome transport and mitotic checkpoint signaling with light pulses (Aonbangkhen et al., 2018).
  • Manipulating Signaling with CID Techniques :

    • Application : CID provides insights into lipid second messengers and small GTPases, helping to understand the signaling paradox. Advances include improved specificity, novel substrates for manipulating multiple systems, and applications beyond traditional protein location control (DeRose, Miyamoto, & Inoue, 2013).
  • Relationship of Carbon Isotope Discrimination to Water Use Efficiency and Productivity of Barley :

    • Application : CID as a criterion for improving water use efficiency and productivity in barley, showing genotypic variation in CID and its correlation with water use efficiency and biomass (Anyia et al., 2007).

properties

IUPAC Name

2-amino-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.